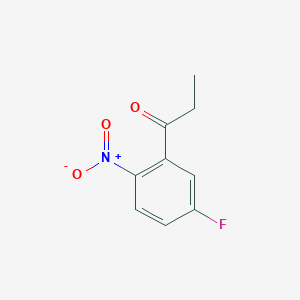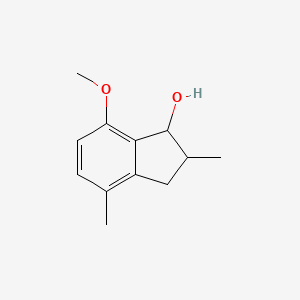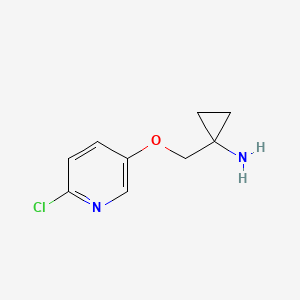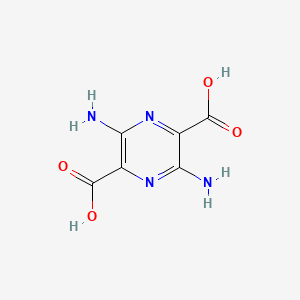
3,6-diaminopyrazine-2,5-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diaminopyrazine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C6H6N4O4 and a molecular weight of 198.14 g/mol . It is a derivative of pyrazine and contains two amino groups and two carboxylic acid groups. This compound is primarily used in research and development, particularly in the fields of materials science and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3,6-diaminopyrazine-2,5-dicarboxylic acid involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate . Another method includes the preparation of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone or its disalt from 5-aminouracil . The reaction conditions typically involve the use of metal oxidants such as potassium ferricyanide and proton acceptors like potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,6-Diaminopyrazine-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Substitution: Amino groups can undergo substitution reactions with reagents like acyl chlorides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,3,5,6-tetramethylpyrazine results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .
科学的研究の応用
3,6-Diaminopyrazine-2,5-dicarboxylic acid has several applications in scientific research:
Materials Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Biological Research: It is used in the development of fluorescent tracers for biological imaging.
作用機序
The mechanism of action of 3,6-diaminopyrazine-2,5-dicarboxylic acid is not extensively studied. its role as a ligand in MOFs suggests that it can coordinate with metal ions, potentially affecting the properties of the resulting materials. In biological applications, its fluorescent properties can be utilized for imaging purposes .
類似化合物との比較
Similar Compounds
2,5-Diaminopyrazine-3,6-dicarboxylic acid: Similar structure but different positioning of amino and carboxylic groups.
3,6-Dimethylpyrazine-2,5-dicarboxylic acid: Contains methyl groups instead of amino groups.
Uniqueness
3,6-Diaminopyrazine-2,5-dicarboxylic acid is unique due to its combination of amino and carboxylic acid groups, which allows it to participate in a variety of chemical reactions and coordinate with metal ions in MOFs. This versatility makes it valuable in both materials science and pharmaceutical research .
特性
分子式 |
C6H6N4O4 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
3,6-diaminopyrazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H6N4O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H2,8,9)(H2,7,10)(H,11,12)(H,13,14) |
InChIキー |
VELGYJCKWFALBF-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(C(=N1)N)C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


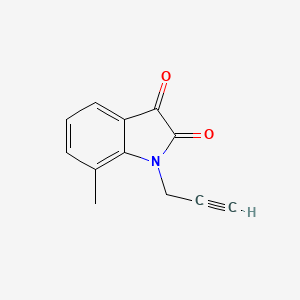
![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
![2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine](/img/structure/B15069838.png)
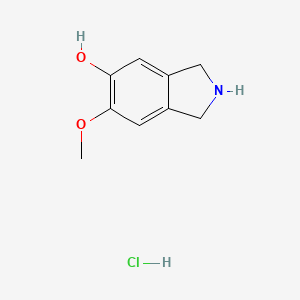


![4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)
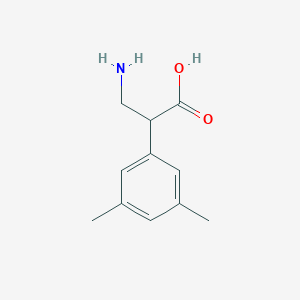
![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)
![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
